8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the chromene core, introduction of the oxadiazole moiety, and subsequent functionalization to achieve the final structure. Common reagents and conditions might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving salicylaldehyde derivatives and active methylene compounds under basic conditions.
Introduction of the oxadiazole moiety: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Final functionalization: The final compound is obtained by coupling the intermediate with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and chromene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the oxo group may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-oxo-2H-chromene-3-carboxamide: A similar chromene derivative with potential biological activities.
5-methyl-1,3,4-oxadiazole derivatives: Compounds with the oxadiazole moiety, known for their diverse pharmacological properties.
Uniqueness
8-methoxy-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of the chromene and oxadiazole moieties, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
8-methoxy-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-8-17-18-12(22-8)7-16-14(19)10-6-9-4-3-5-11(21-2)13(9)23-15(10)20/h3-6H,7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSOJTAADAIMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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